methyl 5-((3-(4-methylbenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate
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Overview
Description
The compound is a pyrido[3,2-d]pyrimidine derivative. Pyrido[3,2-d]pyrimidines are a class of compounds that have been studied for their potential therapeutic applications . They are known to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects .
Molecular Structure Analysis
The compound contains a pyrido[3,2-d]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring . It also has a furan-2-carboxylate group and a 4-methylbenzyl group attached to the pyrimidine ring .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and stability .Scientific Research Applications
Synthesis and Catalytic Applications
One study described the synthesis and characterization of novel N-heterocyclic carbene palladium(II) complexes, which demonstrated moderate to high catalytic activities in the direct C5 or C2 arylation of furans, thiophenes, and thiazoles with various aryl bromides. This research highlights the potential of using such complexes in catalytic processes for creating derivatives of the compound (Ö. Karaca et al., 2015).
Biological Evaluation
Another study focused on the synthesis of isonucleosides derived from methyl 3,5-anhydro-2-O-(2-fluorobenzyl)-D-xylofuranosides, where structures and biological activities were assessed. Though not directly mentioning the exact chemical compound, the methodologies and outcomes provide valuable insights into the synthetic strategies and biological evaluations that could be relevant (J. Wirsching et al., 2002).
Antifungal and Anti-inflammatory Agents
Research into novel benzodifuranyl derivatives for potential use as anti-inflammatory and analgesic agents indicates a broader applicability in pharmacology. The synthesis of these compounds involves creating new heterocyclic compounds with significant biological activities, suggesting a pathway for developing pharmacologically active derivatives of the initial compound (A. Abu‐Hashem et al., 2020).
Antiprotozoal Agents
A study on novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents showcases the therapeutic potential of structurally related compounds. These compounds exhibited strong DNA affinities and significant in vitro and in vivo activities against trypanosomal and protozoal infections, indicating potential for the development of antiprotozoal drugs from related chemical structures (M. Ismail et al., 2004).
Mechanism of Action
Future Directions
Given the wide range of biological activities exhibited by pyrido[3,2-d]pyrimidines, this compound could potentially be studied for its therapeutic potential. Future research could involve testing its biological activity, studying its mechanism of action, and optimizing its structure for better activity and reduced side effects .
properties
IUPAC Name |
methyl 5-[[3-[(4-methylphenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-14-5-7-15(8-6-14)12-25-20(26)19-17(4-3-11-23-19)24(22(25)28)13-16-9-10-18(30-16)21(27)29-2/h3-11H,12-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMGNQQRUPXXDLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CC=N3)N(C2=O)CC4=CC=C(O4)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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